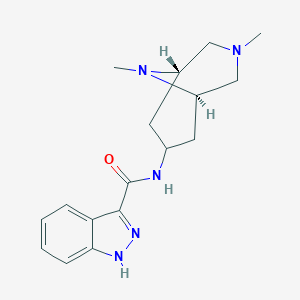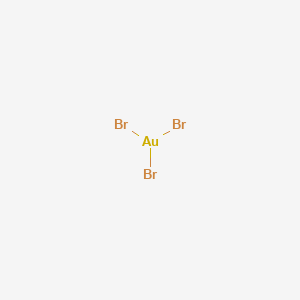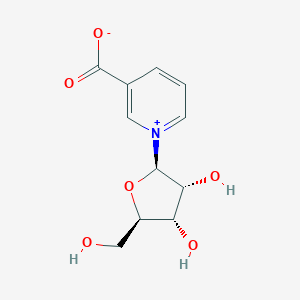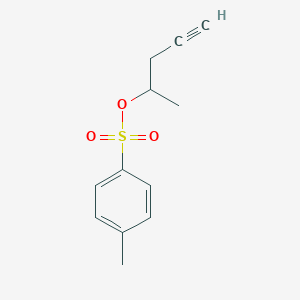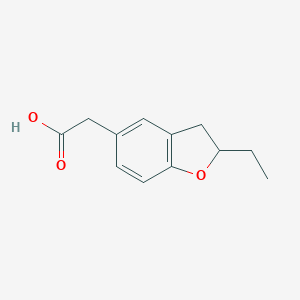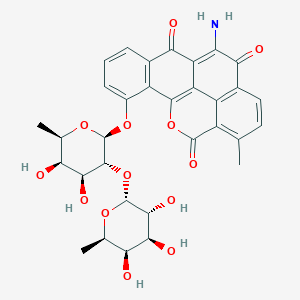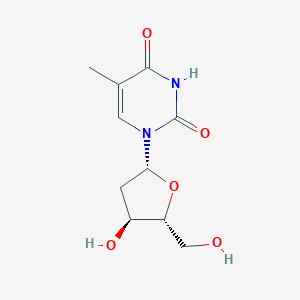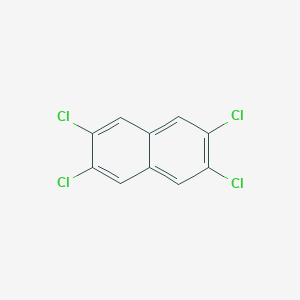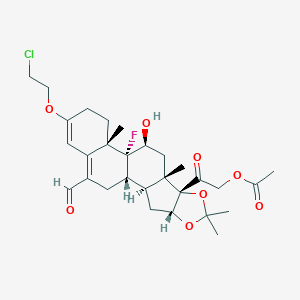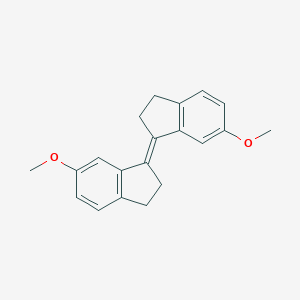
(E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene, also known as DIMDI, is a compound that has gained considerable attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of (E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene is not yet fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been suggested that (E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene may inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemische Und Physiologische Effekte
In addition to its anti-tumor activity, (E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene has also been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory and anti-oxidant properties, as well as the ability to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, its low solubility in water can make it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on (E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene. One area of interest is the development of more effective synthesis methods to improve the yield and purity of the compound. Additionally, further investigation is needed to fully understand its mechanism of action and potential therapeutic applications. Finally, studies on the potential side effects and toxicity of (E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene are necessary for its safe and effective use in clinical settings.
Conclusion:
In conclusion, (E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene is a compound that has shown promising anti-tumor activity and other potential therapeutic properties in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of (E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene involves the condensation of 2,3-dihydro-6-methoxy-1H-indene and 2,3-dihydro-6-methoxy-1H-inden-1-one in the presence of a base catalyst. The resulting compound is then purified through column chromatography to obtain a high-purity product.
Wissenschaftliche Forschungsanwendungen
(E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is its potential use in the treatment of cancer. Studies have shown that (E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene has anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
(3E)-5-methoxy-3-(6-methoxy-2,3-dihydroinden-1-ylidene)-1,2-dihydroindene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O2/c1-21-15-7-3-13-5-9-17(19(13)11-15)18-10-6-14-4-8-16(22-2)12-20(14)18/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3/b18-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUDNBVQMPOJDG-ISLYRVAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2=C3CCC4=C3C=C(C=C4)OC)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CC/C2=C\3/CCC4=C3C=C(C=C4)OC)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[4-(hydroxymethyl)phenyl] disulfide](/img/structure/B127315.png)
![2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid](/img/structure/B127321.png)
